molecular formula C12H12N2O3 B13711338 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid

6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid

Cat. No.: B13711338
M. Wt: 232.23 g/mol
InChI Key: TYHGUSBZTMPAQV-UHFFFAOYSA-N
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Description

6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid is a complex organic compound with a unique structure that includes both pyrazino and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazino and isoindole derivatives, such as:

Uniqueness

Its combination of pyrazino and isoindole moieties provides a versatile scaffold for further chemical modifications and applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

6-oxo-2,3,4,10b-tetrahydro-1H-pyrazino[2,1-a]isoindole-8-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c15-11-9-5-7(12(16)17)1-2-8(9)10-6-13-3-4-14(10)11/h1-2,5,10,13H,3-4,6H2,(H,16,17)

InChI Key

TYHGUSBZTMPAQV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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